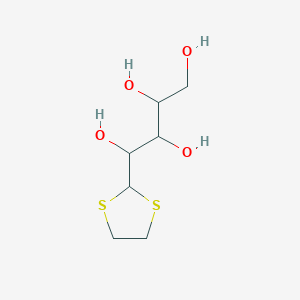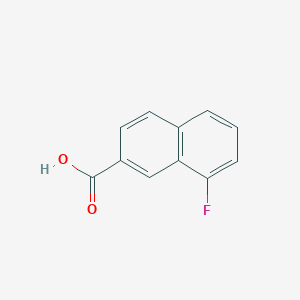
1,1-Dichloro-2-propylcyclopropane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Dichloro-2-propylcyclopropane is an organic compound with the molecular formula C₆H₁₀Cl₂ It belongs to the class of cyclopropanes, which are characterized by a three-membered carbon ring
準備方法
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-propylcyclopropane can be synthesized through the reaction of alkenes with dichlorocarbenes. Dichlorocarbenes are typically generated in situ from chloroform and a strong base like potassium hydroxide . The reaction involves the addition of the carbene to the double bond of the alkene, forming the cyclopropane ring .
Industrial Production Methods
Industrial production methods for cyclopropanes, including this compound, often involve the use of metal-catalyzed cross-coupling reactions. For example, cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents has been reported . These methods are advantageous due to their high yield and selectivity.
化学反応の分析
Types of Reactions
1,1-Dichloro-2-propylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles in phase-transfer catalysis (PTC) reactions to form disubstituted cyclopropanes.
Addition-Elimination Reactions: These reactions involve the formation of intermediate cyclopropenes, which can be trapped and further reacted.
Common Reagents and Conditions
Nucleophiles: Phenols, thiophenols, alcohols, and dithioles are common nucleophiles used in substitution reactions with this compound.
Catalysts: Metal catalysts like cobalt and palladium are often used in cross-coupling reactions.
Major Products Formed
Disubstituted Cyclopropanes: These are formed through substitution reactions with nucleophiles.
Spiroproducts: Formed under specific conditions involving dithioles.
科学的研究の応用
1,1-Dichloro-2-propylcyclopropane has several applications in scientific research:
作用機序
The mechanism of action of 1,1-Dichloro-2-propylcyclopropane involves its interaction with nucleophiles and the formation of intermediate cyclopropenes . These intermediates can undergo further reactions, leading to the formation of various products. The compound’s reactivity is influenced by the strain in the cyclopropane ring, which makes it more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
1,2-Dichlorocyclopropane: Similar in structure but with different substitution patterns.
1,1-Dichloro-2-cyanocyclopropane: Contains a cyano group instead of a propyl group.
Uniqueness
The presence of the propyl group provides different steric and electronic effects compared to other similar compounds .
特性
CAS番号 |
15997-08-7 |
|---|---|
分子式 |
C6H10Cl2 |
分子量 |
153.05 g/mol |
IUPAC名 |
1,1-dichloro-2-propylcyclopropane |
InChI |
InChI=1S/C6H10Cl2/c1-2-3-5-4-6(5,7)8/h5H,2-4H2,1H3 |
InChIキー |
UKPAAUBRDPZZDQ-UHFFFAOYSA-N |
正規SMILES |
CCCC1CC1(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-cyclopropyl-2-hydrazinyl-5,7-dimethylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14148791.png)

![3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-imine](/img/structure/B14148795.png)

![2-[(Benzenesulfonyl)methyl]-4-iodo-1-nitrobenzene](/img/structure/B14148811.png)

![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)




![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)
